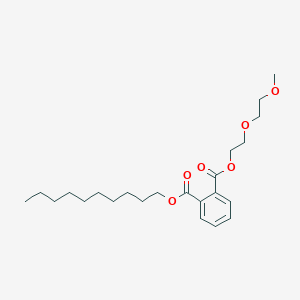
Decyl 2-(2-methoxyethoxy)ethyl benzene-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decyl 2-(2-methoxyethoxy)ethyl benzene-1,2-dicarboxylate: is a chemical compound known for its unique structure and properties. It is an ester derivative of benzene-1,2-dicarboxylic acid, where the decyl group and the 2-(2-methoxyethoxy)ethyl group are attached to the carboxylate groups. This compound is used in various industrial applications due to its chemical stability and functional properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of decyl 2-(2-methoxyethoxy)ethyl benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with decanol and 2-(2-methoxyethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions ensures the production of a high-quality product. The final product is purified through distillation or recrystallization techniques to remove any impurities.
化学反応の分析
Types of Reactions:
Oxidation: Decyl 2-(2-methoxyethoxy)ethyl benzene-1,2-dicarboxylate can undergo oxidation reactions, particularly at the methoxyethoxy group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the ester moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
科学的研究の応用
Chemistry: Decyl 2-(2-methoxyethoxy)ethyl benzene-1,2-dicarboxylate is used as a reagent in organic synthesis for the preparation of various ester derivatives. Its unique structure allows for the study of esterification and transesterification reactions.
Biology: In biological research, this compound is used as a model ester to study enzyme-catalyzed hydrolysis reactions. It helps in understanding the mechanisms of esterases and lipases.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable ester linkages with active pharmaceutical ingredients. It is also studied for its biocompatibility and biodegradability.
Industry: In industrial applications, this compound is used as a plasticizer in polymer production. It enhances the flexibility and durability of polymers, making it suitable for use in various plastic products.
作用機序
The mechanism of action of decyl 2-(2-methoxyethoxy)ethyl benzene-1,2-dicarboxylate involves its interaction with enzymes and other molecular targets. The ester groups in the compound can be hydrolyzed by esterases, leading to the release of decanol and 2-(2-methoxyethoxy)ethanol. These hydrolysis products can further interact with biological pathways, influencing cellular processes.
類似化合物との比較
Diethyl phthalate: Another ester of benzene-1,2-dicarboxylic acid, commonly used as a plasticizer.
Dibutyl phthalate: Similar in structure but with butyl groups instead of decyl and methoxyethoxyethyl groups.
Dimethyl phthalate: A simpler ester with methyl groups, used in various industrial applications.
Uniqueness: Decyl 2-(2-methoxyethoxy)ethyl benzene-1,2-dicarboxylate is unique due to its specific ester groups, which provide distinct chemical and physical properties. Its longer alkyl chain (decyl group) and the presence of the methoxyethoxyethyl group make it more hydrophobic and flexible compared to other similar compounds. This uniqueness makes it particularly useful in applications requiring enhanced flexibility and stability.
特性
CAS番号 |
189183-02-6 |
|---|---|
分子式 |
C23H36O6 |
分子量 |
408.5 g/mol |
IUPAC名 |
1-O-decyl 2-O-[2-(2-methoxyethoxy)ethyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C23H36O6/c1-3-4-5-6-7-8-9-12-15-28-22(24)20-13-10-11-14-21(20)23(25)29-19-18-27-17-16-26-2/h10-11,13-14H,3-9,12,15-19H2,1-2H3 |
InChIキー |
PLZLGFONGTULHS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCOCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


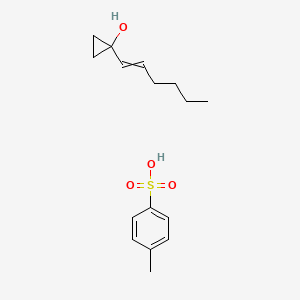
![1,1'-[Oxybis(methylene-4,1-phenylene)]di(ethan-1-one)](/img/structure/B15163510.png)

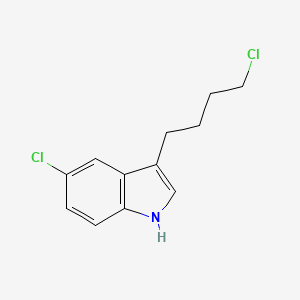
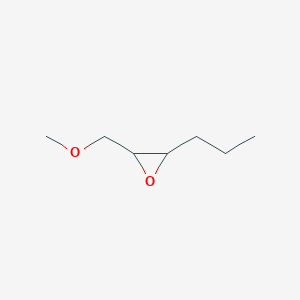
![2-[1-(Benzenesulfonyl)cyclohex-2-en-1-yl]ethan-1-ol](/img/structure/B15163533.png)
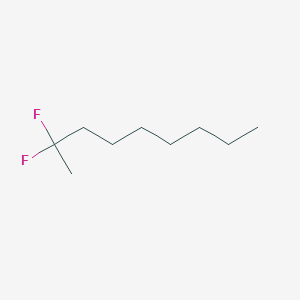
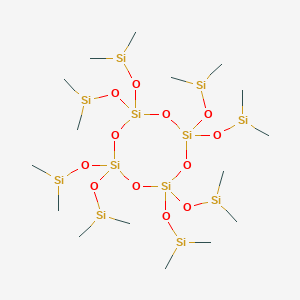
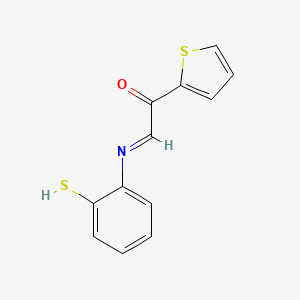
![tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate](/img/structure/B15163562.png)
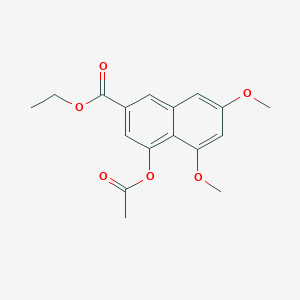

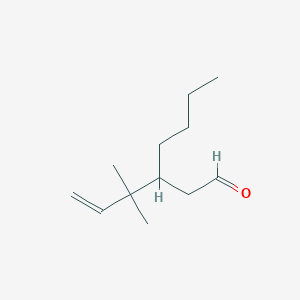
![(5S)-5-Benzyl-3-[(pyridin-3-yl)methylidene]pyrrolidin-2-one](/img/structure/B15163592.png)
